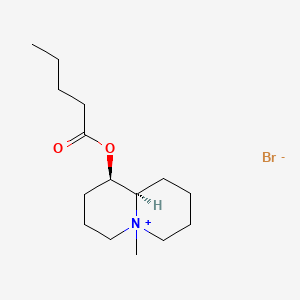
trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester): is a chemical compound with the molecular formula C15H28BrNO2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) typically involves the reaction of octahydro-1-hydroxy-5-methyl-2H-quinolizinium bromide with valeric acid under esterification conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to promote the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolizinium derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolizinium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium iodide, potassium cyanide, polar aprotic solvents like acetone or dimethyl sulfoxide.
Major Products:
Oxidation: Higher oxidation state quinolizinium derivatives.
Reduction: Reduced quinolizinium compounds.
Substitution: Quinolizinium derivatives with different substituents replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex quinolizinium derivatives. It serves as a precursor for various chemical transformations and functionalization reactions .
Biology: In biological research, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its therapeutic potential in treating certain diseases. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 2H-Quinolizinium, octahydro-1-hydroxy-5-methyl-, bromide, acetate (ester)
- 2H-Quinolizinium, octahydro-1-hydroxy-5-methyl-, bromide, propionate (ester)
Comparison: Compared to its analogs, trans-1-Hydroxy-5-methyloctahydro-2H-quinolizinium bromide valerate (ester) exhibits unique properties due to the valerate ester group. This group can influence the compound’s solubility, stability, and biological activity. The valerate ester may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy as a therapeutic agent .
Eigenschaften
CAS-Nummer |
17943-42-9 |
|---|---|
Molekularformel |
C15H28BrNO2 |
Molekulargewicht |
334.29 g/mol |
IUPAC-Name |
[(1R,9aR)-5-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-5-ium-1-yl] pentanoate;bromide |
InChI |
InChI=1S/C15H28NO2.BrH/c1-3-4-10-15(17)18-14-9-7-12-16(2)11-6-5-8-13(14)16;/h13-14H,3-12H2,1-2H3;1H/q+1;/p-1/t13-,14-,16?;/m1./s1 |
InChI-Schlüssel |
IULOGBTXIGCYDK-AYLYHVLCSA-M |
Isomerische SMILES |
CCCCC(=O)O[C@@H]1CCC[N+]2([C@@H]1CCCC2)C.[Br-] |
Kanonische SMILES |
CCCCC(=O)OC1CCC[N+]2(C1CCCC2)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


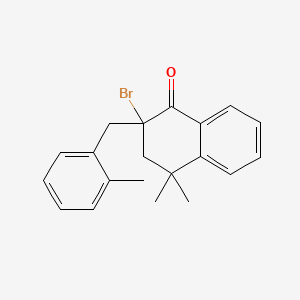
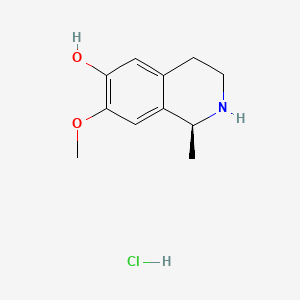
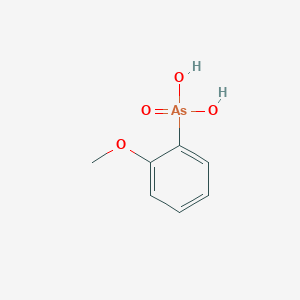
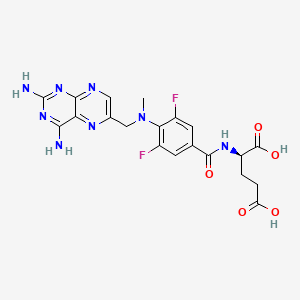

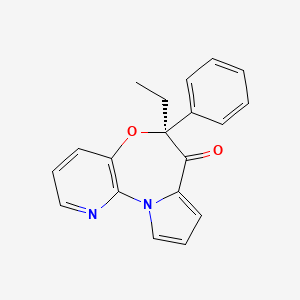
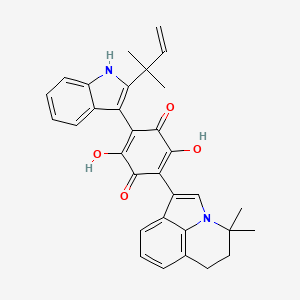
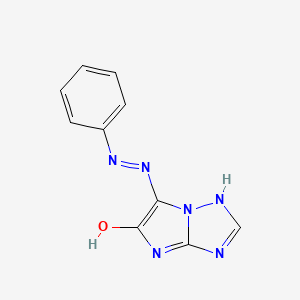
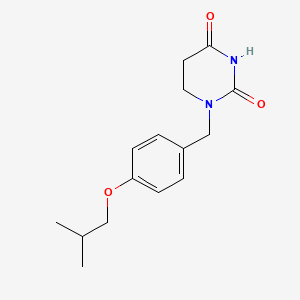

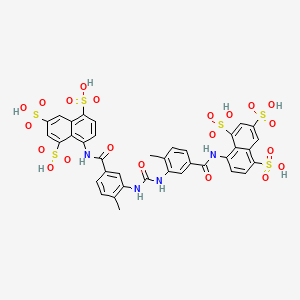
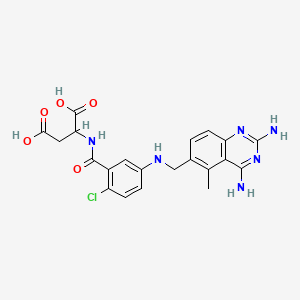
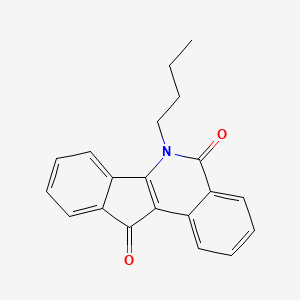
![4,5-Dihydronaphtho[1,2-e][2]benzofuran-1,3-dione](/img/structure/B15195141.png)
